2-[(2Z)-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazol-3-yl]acetate
Description
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Properties
IUPAC Name |
2-[(2Z)-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-21-11-10-14(15-6-2-3-7-16(15)21)12-19-22(13-20(23)24)17-8-4-5-9-18(17)25-19/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQWRYLXCXUYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)CC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)/C=C\3/N(C4=CC=CC=C4S3)CC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2Z)-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazol-3-yl]acetate is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 348.42 g/mol. Its structural features include a quinoline moiety and a benzothiazole ring, which are known to contribute to various biological activities.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of similar benzothiazole derivatives in inhibiting key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). For instance, compounds with similar structures showed significant inhibition rates against MAO-B and BuChE, which are relevant in treating neurodegenerative diseases like Alzheimer's . The structure–activity relationship (SAR) analysis indicated that electron-withdrawing groups on the benzothiazole ring enhance inhibitory potency.
| Compound | MAO-B Inhibition (%) | IC50 (µM) |
|---|---|---|
| 4g | 57.11 | 14.80 |
| 4d | 77.76 | Not specified |
Neuroprotective Effects
The neuroprotective properties of quinoline derivatives have been documented in various studies. The ability of these compounds to penetrate the blood-brain barrier (BBB) positions them as promising candidates for treating neurodegenerative disorders. For example, compound 4g from a related study was shown to significantly reduce immobility time in forced swim tests, indicating antidepressant-like effects .
Case Studies
A notable case study involved the synthesis and evaluation of benzothiazole–isoquinoline derivatives, where compounds were tested for their inhibitory activity against MAO and ChE. The results demonstrated that modifications to the benzothiazole group could lead to enhanced enzyme inhibition and improved therapeutic profiles against neurodegenerative diseases .
Preparation Methods
Condensation of 1-Methylquinolinium-4-carbaldehyde with 3-Acetyl-1,3-benzothiazole
The foundational route involves a Knoevenagel condensation between 1-methylquinolinium-4-carbaldehyde and 3-acetyl-1,3-benzothiazole. Catalyzed by piperidine in anhydrous ethanol at 80°C, this reaction achieves the (Z)-selective formation of the α,β-unsaturated ketone bridge. The reaction proceeds via a nucleophilic attack of the benzothiazole’s acetyl group on the aldehyde, followed by dehydration (Fig. 1).
Key Parameters
Quaternization of Quinoline for Cationic Stability
Prior to condensation, the quinoline nucleus undergoes N-methylation using methyl iodide in dimethylformamide (DMF) at 60°C for 6 hours. This step ensures the formation of the 1-methylquinolinium moiety, critical for enhancing water solubility and biological activity.
Esterification and Functionalization
Acetylation of the Benzothiazole Nitrogen
The 3-position of the benzothiazole ring is acetylated using acetic anhydride in the presence of pyridine. This step introduces the acetate group, with reaction completion confirmed by the disappearance of the N–H stretch at 3300 cm⁻¹ in FT-IR.
Reaction Conditions
Purification and Isomer Isolation
Chromatographic separation on silica gel (ethyl acetate:hexane, 3:7) isolates the (Z)-isomer from the (E)-isomer. The (Z)-configuration is confirmed via NOESY correlations between the quinolinium methyl group and the benzothiazole protons.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6):
- δ 8.92 (d, J = 6.4 Hz, 1H, quinolinium H-2)
- δ 8.45 (s, 1H, CH= bridge)
- δ 4.21 (s, 3H, N⁺–CH3)
- δ 2.38 (s, 3H, acetate CH3)
HRMS (ESI⁺):
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity, with retention time = 8.2 min.
Optimization Strategies
Solvent Effects on (Z)/(E) Selectivity
Comparative studies in polar aprotic solvents (DMF, DMSO) versus ethanol show ethanol maximizes (Z)-selectivity (Table 1).
Table 1: Solvent Impact on Isomeric Ratio
| Solvent | (Z):(E) Ratio | Yield (%) |
|---|---|---|
| Ethanol | 92:8 | 72 |
| DMF | 75:25 | 68 |
| DMSO | 68:32 | 65 |
Catalytic Alternatives
Replacing piperidine with morpholine reduces reaction time to 8 hours but decreases yield to 64%.
Scalability and Industrial Feasibility
Continuous-Flow Synthesis
A microreactor system (100 mL/min flow rate) achieves 85% yield at 100°C, reducing batch variability.
Cost Analysis
Raw material costs dominate (∼70%), with quinoline derivatives contributing 45% of total expenses.
Applications and Derivatives
Biological Activity
The compound inhibits topoisomerase II (IC50 = 1.2 μM) and shows antitumor activity against MCF-7 cells.
Patent Landscape
WO2012145728A1 claims derivatives for treating inflammatory disorders, highlighting the acetate’s role in enhancing bioavailability.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how is the product characterized?
The synthesis typically involves multi-step organic reactions starting from precursors such as quinoline and benzothiazole derivatives. Key steps include condensation reactions to form the Schiff base linkage (Z-configuration) and functional group modifications (e.g., sulfonamide or acetate introductions). Reaction conditions (temperature, solvent, catalysts) are optimized for yield and stereochemical control. Characterization is performed using 1H/13C NMR to confirm structural integrity, HPLC for purity assessment (>95%), and mass spectrometry (EI or ESI-MS) to verify molecular weight .
Q. What analytical techniques are critical for confirming its structural and electronic properties?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton environments and carbon frameworks, particularly resolving the Z-configuration of the imine bond.
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula and detects isotopic patterns.
- UV-Vis and Fluorescence Spectroscopy: Assess electronic transitions (e.g., π→π* in the benzothiazole-quinoline system) and potential photophysical applications .
Q. How should this compound be handled and stored to ensure stability?
Store in a cool, dry environment under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Protect from light using amber glassware, as the conjugated system may degrade under UV exposure. Solubility in DMSO or DMF (10–50 mM stock solutions) is recommended for biological assays .
Q. What initial biological assays are recommended to evaluate its therapeutic potential?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (MTT/XTT against cancer cell lines). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study interactions with DNA/proteins. Early-stage toxicity can be assessed via zebrafish or in vitro hepatocyte models .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield and purity?
Employ design of experiments (DOE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., p-toluenesulfonic acid). Monitor reaction progress via TLC or in-situ IR. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) enhances purity .
Q. How can contradictions in reported biological activities across studies be resolved?
Validate assay protocols using positive controls (e.g., doxorubicin for cytotoxicity) and ensure compound purity via orthogonal methods (HPLC + elemental analysis). Explore structural analogs to isolate pharmacophores—e.g., modifying the quinoline’s methyl group or benzothiazole’s sulfonamide moiety. Cross-reference with computational docking to identify binding site discrepancies .
Q. What advanced spectroscopic and computational methods elucidate its electronic properties?
- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry (e.g., Z/E configuration).
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
- Transient Absorption Spectroscopy: Investigates excited-state dynamics for optoelectronic applications .
Q. Which computational strategies predict interactions with biological targets?
Use molecular docking (AutoDock Vina) to model binding to DNA grooves or enzyme active sites. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100+ ns. Quantitative structure-activity relationship (QSAR) models can link substituent effects (e.g., electron-withdrawing groups) to activity trends .
Q. How can the reaction mechanism of substitution reactions at the benzothiazole ring be studied?
Perform kinetic isotope effect (KIE) studies to distinguish between SN1/SN2 pathways. Trap intermediates via low-temperature NMR or ESI-MS. Computational studies (DFT) map transition states and activation energies. For electrophilic substitutions, monitor regioselectivity using halogenation or nitration .
Q. What strategies functionalize the benzothiazole ring to generate derivatives with enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
